molecular formula C28H25N5O3 B10854362 Efflux inhibitor-1

Efflux inhibitor-1

Cat. No.: B10854362
M. Wt: 479.5 g/mol
InChI Key: SFNWNSAJWDYPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Efflux inhibitor-1 is a compound known for its ability to inhibit efflux pumps in bacteria. Efflux pumps are mechanisms used by bacteria to expel antibiotics and other harmful substances, contributing to antibiotic resistance. By inhibiting these pumps, this compound can enhance the efficacy of antibiotics, making it a promising candidate for combating multidrug-resistant bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: Efflux inhibitor-1 is synthesized through a series of chemical reactions involving pyrazoline and pyrimidine derivatives. The synthesis typically involves the following steps:

    Formation of Pyrazoline Ring: This step involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.

    Cyclization: The pyrazoline intermediate undergoes cyclization with a suitable reagent to form the pyrazoline [1,5-a] pyrimidine structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Efflux inhibitor-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Efflux inhibitor-1 has a wide range of applications in scientific research:

Mechanism of Action

Efflux inhibitor-1 exerts its effects by binding to the efflux pump proteins, thereby inhibiting their function. The compound targets the Resistance-Nodulation-Division (RND) family of efflux pumps, which are responsible for extruding a wide range of antibiotics and biocides from bacterial cells. By blocking the conformational changes required for the pump’s function, this compound prevents the expulsion of antibiotics, leading to increased intracellular concentrations and enhanced antibacterial activity .

Comparison with Similar Compounds

Efflux inhibitor-1 is unique in its selective targeting of the ABCG2/BCRP efflux pump, with an IC50 value of 0.45 μM. Similar compounds include:

    Phenylalanine arginyl β-naphthylamide (PAβN): A broad-spectrum efflux pump inhibitor.

    1-(1-naphthylmethyl)piperazine (NMP): Known for its activity against the AcrB efflux pump.

    Pyranopyridines (MBX series): Potent inhibitors of RND-type efflux pumps .

This compound stands out due to its high selectivity and potency, making it a valuable tool in the fight against antibiotic resistance.

Properties

Molecular Formula

C28H25N5O3

Molecular Weight

479.5 g/mol

IUPAC Name

furan-3-yl-[4-[2-(2-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H25N5O3/c1-35-25-10-6-5-9-22(25)24-17-26-29-23(20-7-3-2-4-8-20)18-27(33(26)30-24)31-12-14-32(15-13-31)28(34)21-11-16-36-19-21/h2-11,16-19H,12-15H2,1H3

InChI Key

SFNWNSAJWDYPJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=C2)N=C(C=C3N4CCN(CC4)C(=O)C5=COC=C5)C6=CC=CC=C6

Origin of Product

United States

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